amino}-4,4-dimethylpentanoic acid CAS No. 1404754-06-8](/img/no-structure.png)

2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid” is a chemical compound with the CAS Number: 1694853-66-1 . It has a molecular weight of 259.35 and is typically stored at room temperature . The compound is usually available in powder form .

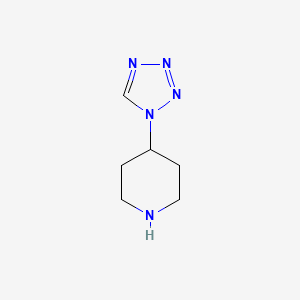

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 259.35 .Aplicaciones Científicas De Investigación

- Boc-protected 2-methyl-3-aminopentanoic acid can be incorporated into peptides for drug development, protein engineering, and biochemical studies .

- Boc-AAILs can be used as solvents, catalysts, or reaction media due to their low melting points, non-volatility, and tunable properties .

- Researchers study the thermodynamics of NCA formation using Boc-protected amino acids to optimize synthetic routes and understand reaction mechanisms .

- Medicinal chemists utilize Boc-protected amino acids to design novel drug candidates and explore structure-activity relationships .

- Researchers use Boc-protected 2-methyl-3-aminopentanoic acid to create enantiomerically pure compounds for drug discovery and agrochemicals .

Peptide Synthesis and Solid-Phase Peptide Chemistry

Ionic Liquids and Green Chemistry

N-tert-Butoxy-Carboynl Anyhydride (NCA) Formation

Organic Synthesis and Medicinal Chemistry

Chiral Resolving Agents and Enantioselective Synthesis

Polymer Chemistry and Biomaterials

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 4,4-dimethyl-2-oxopentanoic acid, and finally deprotection of the amine group to yield the target compound.", "Starting Materials": [ "4,4-dimethyl-2-oxopentanoic acid", "tert-butyl chloroformate", "methylamine", "triethylamine", "diisopropylethylamine", "potassium carbonate", "methanol", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "4,4-dimethyl-2-oxopentanoic acid is dissolved in dichloromethane and treated with tert-butyl chloroformate and triethylamine. The resulting mixture is stirred at room temperature for 2 hours to yield the tert-butyl ester of the acid.", "Methylamine is dissolved in dichloromethane and treated with diisopropylethylamine. The resulting mixture is cooled to 0°C and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours to yield the tert-butyl carbamate of methylamine.", "Step 2: Alkylation of the protected amine", "The tert-butyl carbamate of methylamine is dissolved in dichloromethane and treated with 4,4-dimethyl-2-oxopentanoic acid and potassium carbonate. The resulting mixture is stirred at room temperature for 24 hours to yield the protected amide.", "Step 3: Deprotection of the amine group", "The protected amide is dissolved in methanol and water and treated with potassium carbonate. The resulting mixture is stirred at room temperature for 24 hours to yield the target compound, which is isolated by filtration and purified by recrystallization from ethyl acetate." ] } | |

Número CAS |

1404754-06-8 |

Nombre del producto |

2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid |

Fórmula molecular |

C13H25NO4 |

Peso molecular |

259.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.